molecular formula C10H18O2 B8707817 1,3-Dioxepin, 2-(1-ethylpropyl)-4,7-dihydro- CAS No. 53338-06-0

1,3-Dioxepin, 2-(1-ethylpropyl)-4,7-dihydro-

Cat. No. B8707817
Key on ui cas rn: 53338-06-0
M. Wt: 170.25 g/mol
InChI Key: GFMHHNOUDDHEOO-UHFFFAOYSA-N
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Patent
US03953614

Procedure details

To a one liter flask equipped with heating jacket, agitator and condenser fitted with a Dean-Stark trap was charged 100 grams (1.0 mole), 2-ethyl-butanal, 97 grams(1.1 mole) 2-butene-1,4-diol, 80 grams cyclohexane and 0.2 grams p-toluenesulfonic acid monohydrate. The mixture was heated with vigorous agitation at reflux (84° - 99°C.) until water no longer continued to be distilled from the reaction mixture (1.2 hours). The reaction mixture was cooled to room temperature and the p-toluenesulfonic acid neutralized by washing with reaction mixture with a 5% aqueous solution of sodium hydroxide. The reaction mixture was then washed neutral with water and distilled to remove the cyclohexane. The oil was vacuum distilled to obtain 146 grams (86% of theoretical) of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin having a boiling point of 47°C. at a pressure of 1.0 millimeter of mercury, (refractive index, ND20 = 1.457). Analysis for carbonyl content of IR showed 0.0% carbonyl and VPC analysis showed the compound to have a purity of 100%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH3:7])[CH:4]=[O:5])[CH3:2].[CH2:8](O)[CH:9]=[CH:10][CH2:11][OH:12].C1CCCCC1>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[CH3:2][CH2:1][CH:3]([CH:4]1[O:12][CH2:11][CH:10]=[CH:9][CH2:8][O:5]1)[CH2:6][CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CC
Name
Quantity
97 g
Type
reactant
Smiles
C(C=CCO)O
Name
Quantity
80 g
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
0.2 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a one liter flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with heating jacket, agitator and condenser
CUSTOM
Type
CUSTOM
Details
fitted with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated with vigorous agitation
DISTILLATION
Type
DISTILLATION
Details
to be distilled from the reaction mixture (1.2 hours)
Duration
1.2 h
WASH
Type
WASH
Details
by washing with reaction mixture with a 5% aqueous solution of sodium hydroxide
WASH
Type
WASH
Details
The reaction mixture was then washed neutral with water
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the cyclohexane
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CCC(CC)C1OCC=CCO1
Measurements
Type Value Analysis
AMOUNT: MASS 146 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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